Sericic Acid

Description

RN refers to (2alpha,3beta,4beta,19alpha)-isomer; from Vochysia divergens

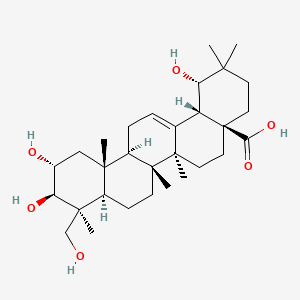

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-GOVAGAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970632 | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-03-1 | |

| Record name | Sericic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Sericic Acid (CAS Number: 55306-03-1)

Notice of Inconclusive Data: Extensive searches of chemical databases, scientific literature, and regulatory inventories have yielded no verifiable information for a compound identified as "Sericic Acid" with the CAS number 55306-03-1. This suggests that the provided name and CAS number may be erroneous or refer to a substance not cataloged in publicly accessible scientific resources.

The following sections are structured to serve as a template for a technical guide. However, due to the absence of data, they remain unpopulated. Researchers and drug development professionals are advised to verify the chemical identity and CAS number before proceeding with any research or development activities.

Chemical and Physical Properties

A comprehensive summary of the physicochemical properties of a compound is critical for its application in research and development. This data informs solubility, stability, and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units | Data Source |

|---|---|---|---|

| Molecular Formula | Data Not Available | - | - |

| Molecular Weight | Data Not Available | g/mol | - |

| Appearance | Data Not Available | - | - |

| Melting Point | Data Not Available | °C | - |

| Boiling Point | Data Not Available | °C | - |

| Solubility in Water | Data Not Available | mg/mL | - |

| pKa | Data Not Available | - | - |

| LogP | Data Not Available | - | - |

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural elucidation and identification of a chemical compound.

Table 2: Analytical Data for this compound

| Analysis Type | Key Features | Data Source |

|---|---|---|

| ¹H NMR | Data Not Available | - |

| ¹³C NMR | Data Not Available | - |

| Mass Spectrometry (MS) | Data Not Available | - |

| Infrared (IR) Spectroscopy | Data Not Available | - |

| Ultraviolet-Visible (UV-Vis) | Data Not Available | - |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and the development of new applications. The following sections would typically contain methodologies for synthesis, purification, and key biological assays.

Synthesis and Purification Workflow

A generalized workflow for the synthesis and purification of a target compound is presented below. The specific reagents, conditions, and techniques for this compound are unknown.

Caption: Generalized Synthesis and Purification Workflow.

In Vitro Biological Assay Protocol

A standard protocol for evaluating the biological activity of a test compound in a cell-based assay is outlined below. The specific cell lines, targets, and endpoints for this compound have not been identified.

Table 3: Example Cell Viability Assay Protocol (e.g., MTT Assay)

| Step | Procedure | Details |

|---|---|---|

| 1 | Cell Seeding | Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours. |

| 2 | Compound Treatment | Prepare serial dilutions of this compound in culture medium. Replace old medium with compound-containing medium. Include vehicle control wells. |

| 3 | Incubation | Incubate the plate for 48-72 hours at 37°C, 5% CO₂. |

| 4 | Assay Reagent Addition | Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours. |

| 5 | Solubilization | Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve formazan crystals. |

| 6 | Data Acquisition | Measure the absorbance at 570 nm using a microplate reader. |

| 7 | Data Analysis | Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value. |

Biological Activity and Signaling Pathways

Understanding the mechanism of action of a compound is crucial for drug development. This involves identifying its molecular targets and the signaling pathways it modulates. As no biological data for this compound is available, a hypothetical signaling pathway diagram is provided for illustrative purposes.

Natural Sources of Sericic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural sources of sericic acid, a pentacyclic triterpenoid with recognized anti-inflammatory, antibacterial, and antifungal properties. The document details the primary plant species in which this compound is found, quantitative data on its abundance, a comprehensive experimental protocol for its extraction and isolation, and an overview of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound (C₃₀H₄₈O₆, CAS No. 55306-03-1) has been identified in a variety of plant species. The primary sources documented in scientific literature include plants from the Rosaceae, Vochysiaceae, and Combretaceae families.

-

Rubus Species (Rosaceae): Several species within the Rubus genus, commonly known as blackberries and raspberries, are known to contain this compound. Notably, it has been isolated from the fruit and leaves of the common blackberry (Rubus allegheniensis) and from Rubus ellipticus var. obcordatus.[1] Other species within this genus, such as Rubus setchuenensis, are also sources of various triterpenoids and are potential sources of this compound.

-

Vochysia divergens (Vochysiaceae): This tree, found in the Pantanal region of South America, is a significant source of this compound. The compound has been isolated from its stem bark.[2][3][4]

-

Terminalia sericea (Combretaceae): Commonly known as the silver cluster-leaf, this tree is native to Africa and its roots have been identified as a rich source of this compound.[5][6][7]

-

Quercus macrocarpa (Fagaceae): The bur oak is another documented source of this compound.[1]

Quantitative Analysis of this compound in Natural Sources

Quantitative data on the concentration of this compound in plant materials is crucial for evaluating the viability of a natural source for large-scale extraction. The most comprehensive quantitative analysis to date has been performed on Terminalia sericea.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference(s) |

| Terminalia sericea | Root | 1.59 - 8.45 | [5] |

| Terminalia sericea | Root | up to 22.7 | [6] |

Further research is required to quantify the yield of this compound from various Rubus species and Vochysia divergens to allow for a comprehensive comparison of their potential as sources for this bioactive compound.

Biosynthesis of this compound

While the specific enzymatic steps leading to this compound have not been fully elucidated, its biosynthesis follows the well-established pathway for pentacyclic triterpenoids in plants. This pathway originates from the cyclization of 2,3-oxidosqualene.

The biosynthesis can be summarized in the following key stages:

-

Formation of 2,3-Oxidosqualene: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway in the cytosol. These C5 units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to form 2,3-oxidosqualene.

-

Cyclization: 2,3-oxidosqualene undergoes a complex cyclization reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of oleanane-type triterpenoids, to which this compound belongs, β-amyrin synthase is the key OSC, which catalyzes the formation of the pentacyclic β-amyrin skeleton.

-

Post-Cyclization Modifications: The β-amyrin backbone is then subjected to a series of modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively. These modifications at various positions on the triterpenoid skeleton lead to the vast diversity of triterpenoids found in nature, including the hydroxylation and carboxylation patterns characteristic of this compound (2,3,19,23-tetrahydroxyolean-12-en-28-oic acid).

Below is a generalized diagram of the triterpenoid biosynthesis pathway.

Experimental Protocols for Extraction and Isolation

The following protocol is a generalized yet detailed method for the extraction and isolation of this compound from plant material, based on established procedures for triterpenoid acids.[8][9] This protocol may require optimization depending on the specific plant matrix.

Materials and Reagents

-

Dried and powdered plant material (e.g., roots of Terminalia sericea or leaves of Rubus spp.)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

pH meter

-

Analytical balance

-

Standard laboratory glassware

Extraction Procedure

-

Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, pre-extract the powdered plant material with n-hexane at room temperature. This can be done by maceration or in a Soxhlet apparatus. Discard the n-hexane extract.

-

Alkaline Ethanolic Extraction:

-

Prepare a 2% (w/v) solution of NaOH in 95% ethanol.

-

Suspend the defatted plant material in the alkaline ethanol solution at a 1:4 (w/v) ratio.

-

Agitate the mixture at room temperature for 6 hours. This alkaline condition facilitates the extraction of acidic triterpenoids.

-

-

Acidification and Precipitation:

-

Filter the ethanolic extract to remove the plant residue.

-

Acidify the filtrate to a pH of 2-3 using HCl. This will cause the acidic triterpenoids, including this compound, to precipitate out of the solution.

-

Allow the precipitate to form completely, which may require refrigeration overnight.

-

-

Collection of Crude Extract:

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with deionized water to remove excess acid and salts.

-

Dry the precipitate (the crude triterpenoid extract) under vacuum or by freeze-drying.

-

Isolation and Purification by Column Chromatography

-

Column Preparation: Pack a glass chromatography column with silica gel slurried in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel containing the sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol.

-

Initial Wash: Elute with 100% n-hexane to remove any remaining nonpolar impurities.

-

Gradient Elution: Gradually increase the polarity, for example:

-

n-hexane:ethyl acetate (9:1)

-

n-hexane:ethyl acetate (8:2)

-

n-hexane:ethyl acetate (1:1)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1)

-

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and contain the compound of interest.

-

Final Purification: The fractions containing this compound may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

The following diagram illustrates the experimental workflow for the extraction and isolation of this compound.

References

- 1. This compound | C30H48O6 | CID 124214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Phytochemical, biological and toxicity studies of terminalia sericea burch. (Combretaceae) [univendspace.univen.ac.za]

- 6. Phytochemical Profiling and Quality Control of Terminalia sericea Burch. ex DC. Using HPTLC Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isolation of Sericic Acid from Rubus allegheniensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of sericic acid, a bioactive triterpenoid, from the leaves of Rubus allegheniensis (Allegheny blackberry). This document details the experimental protocols, quantitative data on biological activity, and visual representations of the isolation workflow and the compound's mechanism of action.

Introduction

Rubus allegheniensis, commonly known as the Allegheny blackberry, is a species of bramble in the rose family (Rosaceae). Like many species in the Rubus genus, it is a rich source of various phytochemicals, including phenolic compounds, flavonoids, and triterpenoids. Among these, this compound, a pentacyclic triterpenoid, has garnered interest for its potential therapeutic properties. Research has indicated that this compound exhibits anti-inflammatory and antioxidant activities. Notably, it has been identified as a weak phosphodiesterase 4 (PDE4) inhibitor.

This guide outlines a methodology for the isolation and purification of this compound from the leaves of Rubus allegheniensis, based on established phytochemical techniques for triterpenoid extraction from plant materials. Furthermore, it presents data on the biological activity of this compound and other co-isolated triterpenoids and elucidates its mechanism of action through the PDE4 signaling pathway.

Experimental Protocols

The following protocols are based on established methods for the isolation of triterpenoids from Rubus species and are adapted for the specific purpose of isolating this compound from Rubus allegheniensis leaves.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Rubus allegheniensis are collected. Proper botanical identification is crucial to ensure the correct species is used.

-

Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, a plant dryer can be used at a controlled temperature (e.g., 40-50°C).

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Triterpenoids

-

Maceration: The powdered leaf material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The methanol extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanol extract.

-

Solvent-Solvent Partitioning:

-

The crude methanol extract is suspended in distilled water (e.g., 1 L) and sequentially partitioned with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

-

The ethyl acetate fraction, which is expected to contain the triterpenoids, is collected and concentrated to dryness under reduced pressure.

-

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

TLC is performed on silica gel plates (e.g., Silica Gel 60 F254).

-

A suitable developing solvent system (e.g., chloroform:methanol, 9:1 v/v) is used.

-

The spots are visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots.

-

-

Further Purification:

-

Fractions containing the compound of interest (this compound) are pooled and concentrated.

-

If necessary, further purification can be achieved by repeated column chromatography or by using other techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for detailed structural assignment.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activities of this compound and other triterpenoids isolated from Rubus allegheniensis on foam cell formation in human monocyte-derived macrophages. This provides a comparative view of their potential anti-atherosclerotic activity.

| Compound Name | Source in R. allegheniensis | Inhibitory Activity on Foam Cell Formation (%) at 50 µM |

| Pomolic acid | Fruits | 90 |

| Tormentic acid | Fruits and Leaves | 30 |

| Euscaphic acid | Fruits and Leaves | 32 |

| 1β-hydroxyeuscaphic acid | Fruits | 33 |

| Myrianthic acid | Leaves | 4 |

| Ziyu glycoside II | Leaves | 48 |

| This compound | Leaves | 4 |

| 19-hydroxy-2,3-secours-12-ene-2,3,28-trioic acid 3-methyl ester | Leaves | 24 |

Data sourced from a study on triterpenoids from the fruits and leaves of the blackberry (Rubus allegheniensis) and their inhibitory activities on foam cell formation.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Rubus allegheniensis leaves.

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound through the inhibition of phosphodiesterase 4 (PDE4).

Caption: this compound's anti-inflammatory mechanism.

Conclusion

This technical guide provides a framework for the isolation of this compound from Rubus allegheniensis and offers insights into its biological activity and mechanism of action. The detailed protocols serve as a starting point for researchers, which may require further optimization depending on specific laboratory conditions and research objectives. The presented data underscores the potential of Rubus allegheniensis as a source of bioactive compounds for drug discovery and development, particularly in the context of inflammatory conditions. Further investigation into the quantitative yield of this compound from this species and its broader pharmacological profile is warranted.

References

Sericic Acid from Vochysia divergens: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sericic acid, a pentacyclic triterpenoid isolated from the stem bark of Vochysia divergens, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound from this specific botanical source, including its biological activities, purported mechanisms of action, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Introduction

Vochysia divergens, a tree native to the Pantanal region of Brazil, has been traditionally used in folk medicine to treat infections and asthma.[1] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds, including this compound. This compound (2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid) is a triterpenoid that has garnered scientific attention for its potential anti-inflammatory, antibacterial, and antifungal properties. This document synthesizes the available data on this compound from Vochysia divergens, offering a technical resource for its further study and potential therapeutic application.

Biological Activities and Quantitative Data

This compound isolated from Vochysia divergens and related species has been evaluated for several biological activities. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound from Vochysia divergens

| Microorganism | Assay Type | Result | Concentration | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Inhibition | 1.0 mg/mL | [1] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | Resistant | Up to 5 mg/mL | [1] |

Table 2: Phosphodiesterase 4 (PDE4) Inhibitory Activity of this compound from Vochysia pacifica

| Target | Assay Type | Result | Note | Reference |

| Phosphodiesterase 4 (PDE4) | Enzyme Inhibition Assay | Mild Inhibitory Activity | Specific IC50 value not reported. |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Vochysia divergens Stem Bark

dot

Caption: Workflow for the Isolation of this compound.

Materials and Reagents:

-

Dried and powdered stem bark of Vochysia divergens

-

95% Ethanol

-

Hexane

-

Chloroform

-

Ethyl Acetate

-

n-Butanol

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Solvents for column chromatography (e.g., gradients of hexane and ethyl acetate)

-

Rotary evaporator

-

Glass columns for chromatography

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate the powdered stem bark of Vochysia divergens with 95% ethanol at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Selection: The ethyl acetate fraction is often enriched with triterpenoids. This fraction should be selected for further purification.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar system (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Crystallization: Combine the fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) and concentrate. Allow the compound to crystallize from a suitable solvent system to yield pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

dot

Caption: Workflow for MIC Determination via Broth Microdilution.

Materials and Reagents:

-

Pure this compound

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound from Vochysia divergens is currently lacking, its reported mild inhibitory activity against phosphodiesterase 4 (PDE4) in a related species suggests a plausible mechanism of action for its anti-inflammatory effects.

Inferred Anti-Inflammatory Signaling Pathway: PDE4 Inhibition and cAMP-PKA Pathway

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory mediators.

dot

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound via PDE4 Inhibition.

Conclusion and Future Directions

This compound from Vochysia divergens presents as a promising natural product with documented antibacterial activity and potential anti-inflammatory effects, likely mediated through the inhibition of PDE4. The data summarized and the protocols provided in this guide are intended to facilitate further research into its therapeutic potential.

Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 value of this compound from Vochysia divergens against PDE4 to confirm its potency.

-

Broad-Spectrum Antimicrobial Activity: Evaluating its efficacy against a wider range of pathogenic bacteria and fungi.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through in vitro and in vivo studies.

-

Preclinical Development: Investigating the safety and efficacy of this compound in animal models of inflammation and infection.

A more thorough understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.

References

The Biosynthesis of Sericic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Sericic Acid (2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid), a pentacyclic triterpenoid with significant therapeutic potential. This document details the core biosynthetic pathway, key enzymatic players, and detailed experimental protocols relevant to the study and manipulation of this pathway for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid of the oleanane type.[1][2] Its chemical formula is C30H48O6, and its molecular weight is 504.7 g/mol .[3][4] this compound has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties, making it a compound of interest for pharmaceutical research.[1][5] It is structurally a hydroxylated derivative of oleanolic acid.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general isoprenoid pathway, which is responsible for the synthesis of all terpenoids. In plants and other eukaryotes, the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are primarily synthesized through the mevalonate (MVA) pathway in the cytosol.[6][7]

The proposed biosynthetic pathway for this compound can be divided into three main stages:

-

Formation of the Triterpene Backbone: The pathway begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is catalyzed by squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[8] The crucial cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold, β-amyrin, is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[6][9]

-

Oxidation to Oleanolic Acid: The β-amyrin backbone undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). Specifically, the methyl group at carbon 28 (C-28) is sequentially oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid.[2][10][11] This three-step oxidation is often catalyzed by a single multifunctional CYP450 enzyme from the CYP716A subfamily.[2][12]

-

Hydroxylation to this compound: To arrive at the final structure of this compound, the oleanolic acid intermediate must undergo hydroxylation at four specific positions: C-2, C-3, C-19, and C-23. These regioselective hydroxylation reactions are also catalyzed by CYP450 enzymes.[1][13] While the specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized, functional genomics studies on other oleanane triterpenoids suggest the involvement of CYP450s from families such as CYP716 and CYP714.[13][14] For instance, C-2α hydroxylation and C-23 hydroxylation in the biosynthesis of other oleanane triterpenoids are known to be catalyzed by specific CYP450s.[13]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 11. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Sericic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Sericic Acid

This compound is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community. This document serves as an in-depth technical guide, providing comprehensive information on its chemical properties, biological activities, and relevant experimental protocols.

Chemical Properties

This compound, a member of the oleanane-type triterpenes, possesses a complex molecular structure. Its systematic name is 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid.

Biological Activities

Preclinical studies have revealed a spectrum of biological activities for this compound, positioning it as a molecule of interest for further investigation. These activities include:

-

Anti-inflammatory effects : Attributed to the modulation of key signaling pathways.

-

Antioxidant properties : Capable of mitigating oxidative stress.

-

Antimicrobial activity : Demonstrating both antibacterial and antifungal effects.

-

Phosphodiesterase 4 (PDE4) inhibition : Exhibiting weak inhibitory action against this enzyme.

Molecular and Physicochemical Data

The fundamental molecular and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₆ |

| Molecular Weight | 504.7 g/mol |

| CAS Number | 55306-03-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Chemical Class | Pentacyclic Triterpenoid (Oleanane) |

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. While direct mechanistic studies on this compound are emerging, research on structurally similar triterpenoids, such as Syringic acid, provides strong evidence for its mode of action.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory cytokines and enzymes.

Involvement of NF-κB and JAK-STAT Signaling Pathways

The primary anti-inflammatory mechanism of action is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathways. These pathways are critical regulators of the inflammatory response.

Antioxidant Activity

This compound exhibits antioxidant properties, which contribute to its therapeutic potential by protecting cells from damage induced by reactive oxygen species (ROS).

Antimicrobial Activity

Antibacterial Activity

This compound has been shown to possess activity against a range of Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated inhibitory activity against certain fungal species.

Phosphodiesterase 4 (PDE4) Inhibition

This compound has been identified as a weak inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which has anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Terminalia sericea

Objective: To isolate and purify this compound from the root bark of Terminalia sericea.

Materials:

-

Dried and powdered root bark of Terminalia sericea

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction:

-

Macerate the powdered root bark with a 1:1 mixture of dichloromethane and methanol at room temperature for 48 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Column Chromatography (Silica Gel):

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Further purify the enriched fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform final purification using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using spectroscopic methods (NMR, MS).

-

In Vitro Anti-inflammatory Assays

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.

Protocol:

-

Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test sample (this compound at various concentrations).

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Measure the absorbance at 660 nm.

-

Use a suitable non-steroidal anti-inflammatory drug (NSAID) as a positive control.

-

Calculate the percentage inhibition.

Proteinase Inhibition Assay

Principle: Proteinases have been implicated in arthritic reactions. This assay determines the ability of a compound to inhibit the activity of proteinases.

Protocol:

-

Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the test sample (this compound at various concentrations).

-

Incubate at 37°C for 5 minutes.

-

Add 1 mL of 0.8% (w/v) casein.

-

Incubate for an additional 20 minutes.

-

Stop the reaction by adding 2 mL of 70% perchloric acid.

-

Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

-

Calculate the percentage inhibition.

Membrane Stabilization Assay

Principle: The stabilization of the red blood cell (RBC) membrane is analogous to the stabilization of the lysosomal membrane. This assay assesses the anti-inflammatory activity by measuring the inhibition of heat-induced hemolysis.

Protocol:

-

Prepare a 10% v/v human red blood cell (HRBC) suspension in isotonic buffer.

-

Prepare a reaction mixture containing 1 mL of the HRBC suspension and 1 mL of the test sample (this compound at various concentrations).

-

Incubate at 56°C for 30 minutes in a water bath.

-

Cool the mixture and centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization.

Determination of Antibacterial and Antifungal Activity (Micro-broth Dilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with no inhibitor) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound based on current scientific understanding.

Caption: Workflow for the isolation and purification of this compound.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Caption: Proposed modulation of the JAK-STAT pathway by this compound.

Caption: Mechanism of PDE4 inhibition by this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities, most notably its anti-inflammatory, antioxidant, and antimicrobial properties. Its potential to modulate key inflammatory signaling pathways such as NF-κB and JAK-STAT, coupled with its weak PDE4 inhibitory activity, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this multifaceted molecule. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Spectroscopic Profile of Sericic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Sericic Acid, a pentacyclic triterpenoid with known anti-inflammatory, antibacterial, and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

This compound (2,3,19,23-tetrahydroxyolean-12-en-28-oic acid) is a naturally occurring triterpenoid isolated from various plant species, including Terminalia sericea. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₆ |

| Molecular Weight | 504.7 g/mol |

| CAS Number | 55306-03-1 |

| IUPAC Name | (2α,3β,19α,23)-2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: ¹³C NMR Spectral Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| Data not explicitly found in a tabular format in the provided search results. | Researchers are advised to consult primary literature on the isolation of this compound for detailed peak assignments. |

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not explicitly found in a tabular format in the provided search results. | Researchers are advised to consult primary literature on the isolation of this compound for detailed peak assignments. |

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |

| ESI | Specific data not available in search results. | Specific data not available in search results. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for triterpenoic acids like this compound, based on standard laboratory practices.

Sample Preparation for NMR

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired NMR experiment.

-

Concentration: The final concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-20 mM.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (d1).

-

2D Spectra: To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

Mass Spectrometry Analysis

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is typically used.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation studies by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can help to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The logical flow of experiments for the spectroscopic characterization of a natural product like this compound is depicted below.

Potential Signaling Pathway Involvement

This compound has been reported to possess anti-inflammatory properties. While the precise signaling pathways are a subject of ongoing research, a plausible mechanism could involve the inhibition of pro-inflammatory signaling cascades. A hypothetical pathway is illustrated below.

This document serves as a foundational guide to the spectroscopic characteristics of this compound. For definitive data, researchers are encouraged to consult the primary scientific literature.

Sericic Acid: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sericic acid is a naturally occurring triterpenoid compound that has garnered scientific interest for its diverse biological activities.[1][2] Chemically identified as 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid, this molecule has been isolated from various plant sources, including the fruits and leaves of the blackberry (Rubus allegheniensis) and from Vochysia species.[1][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of its potential mechanisms of action.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological effects, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties.[2][5] Furthermore, it has been shown to weakly inhibit phosphodiesterase 4 (PDE4) and to have a minor effect on foam cell formation.[2][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that for several of its reported activities, specific quantitative data such as IC50 or comprehensive dose-response relationships are not yet available in the public domain.

| Biological Activity | Assay | Target/Organism | Result | Reference |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1.0 mg/ml | [4] |

| Inhibition of Foam Cell Formation | Foam Cell Formation Assay | Human monocyte-derived macrophages | 4% inhibition at 50 μM | [6] |

| Biological Activity | Assay | Target/Organism | Result | Reference |

| Phosphodiesterase 4 (PDE4) Inhibition | PDE4 Inhibition Assay | Isolated PDE4 isozyme | Mild inhibitory activity | [3][7] |

| Anti-inflammatory Activity | Not specified | Not specified | Reported activity | [2][5] |

| Antifungal Activity | Not specified | Not specified | Reported activity | [2] |

| Antioxidant Activity | Not specified | Not specified | Reported activity | [2][5] |

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the study of this compound's biological activities.

Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound against Staphylococcus aureus was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Caption: General workflow for an in vitro phosphodiesterase 4 (PDE4) inhibition assay.

Detailed Steps:

-

Reaction Setup: The assay is performed in a microplate format. Purified recombinant PDE4 enzyme is incubated with various concentrations of this compound.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate, cyclic adenosine monophosphate (cAMP).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of cAMP remaining or the amount of product (AMP) formed is quantified. This is often done using a secondary enzyme that converts AMP to another detectable product, or by using labeled cAMP.

-

Data Analysis: The percentage of PDE4 inhibition for each concentration of this compound is calculated. An IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific studies in the available scientific literature that elucidate the detailed signaling pathways modulated by this compound. While its biological activities, such as its anti-inflammatory effects, suggest potential interactions with common inflammatory pathways (e.g., NF-κB, MAPK), further research is required to identify and characterize the specific molecular targets and signaling cascades affected by this compound. Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time.

Conclusion

This compound is a triterpenoid with a demonstrated profile of biological activities that warrant further investigation for its therapeutic potential. The available data indicates its capacity to inhibit the growth of Staphylococcus aureus and to modestly reduce the formation of macrophage-derived foam cells. Its reported anti-inflammatory, antifungal, antioxidant, and weak PDE4 inhibitory activities suggest a multifaceted pharmacological profile. However, a significant portion of the current understanding of this compound's bioactivity is qualitative. Future research should focus on generating robust quantitative data, including IC50 values for its various effects, and on elucidating the underlying molecular mechanisms and signaling pathways. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sericin enhances the insulin-PI3K/AKT signaling pathway in the liver of a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PDE4 inhibitor | Hello Bio [hellobio.com]

Sericic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Triterpenoid Compound

Sericic acid, a pentacyclic triterpenoid belonging to the oleanane class, is emerging as a compound of significant interest in the scientific community.[1] This natural product, primarily isolated from plants of the Terminalia genus, notably Terminalia sericea, has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, biosynthetic origins, pharmacological activities, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol , is structurally defined as 2α, 3β, 19α, 23-tetrahydroxyolean-12-en-28-oic acid. Its complex stereochemistry and multiple hydroxyl groups contribute to its distinct biological activities.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | PubChem |

| Molecular Weight | 504.7 g/mol | PubChem |

| IUPAC Name | (2S,3S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a(2H)-carboxylic acid | PubChem |

| CAS Number | 55306-03-1 | PubChem |

| Appearance | White crystalline powder | Generic |

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for oleanane-type triterpenoids, originating from the cyclization of 2,3-oxidosqualene.[2] This intricate process involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases and cytochrome P450 monooxygenases.

The initial step is the cyclization of 2,3-oxidosqualene to form the pentacyclic scaffold, β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase.[2][3] Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by various cytochrome P450 enzymes (CYPs) to introduce hydroxyl groups at specific positions, ultimately leading to the formation of this compound. While the complete enzymatic cascade for this compound has not been fully elucidated, studies on related oleanane triterpenoids in Terminalia arjuna suggest the involvement of specific CYP families.[4][5] The proposed pathway involves sequential hydroxylations at the C-28, C-2α, C-23, and C-19α positions of the oleanane skeleton.[3][4][5]

Pharmacological Activities and Quantitative Data

This compound has been investigated for several pharmacological activities, with quantitative data available for its anti-inflammatory and antibacterial effects.

Anti-inflammatory Activity

A recent study has demonstrated that this compound can ameliorate dextran sulfate sodium (DSS)-induced ulcerative colitis in mice.[6][7][8] The underlying mechanism involves the modulation of key inflammatory signaling pathways. Specifically, this compound was found to inhibit the NF-κB signaling pathway while activating the Nrf2 pathway.[6][7] This dual action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the expression of antioxidant enzymes.[6][7]

| Activity | Assay | Model System | IC₅₀ Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | LPS-induced RAW 264.7 macrophages | 17.2 µM | [9] |

Antibacterial Activity

This compound has shown noteworthy activity against a range of bacterial pathogens.[1] Minimum Inhibitory Concentration (MIC) values have been determined for several strains, highlighting its potential as an antibacterial agent.[1][10][11][12]

| Bacterial Strain | Type | MIC (mg/mL) | Reference |

| Bacillus cereus | Gram-positive | 0.29 | [10] |

| Staphylococcus aureus | Gram-positive | > 0.5 | [10] |

| Staphylococcus epidermidis | Gram-positive | 0.13 | [10] |

| Escherichia coli | Gram-negative | > 0.5 | [10] |

| Klebsiella pneumoniae | Gram-negative | > 0.5 | [10] |

| Pseudomonas aeruginosa | Gram-negative | > 0.5 | [10] |

| Shigella sonnei | Gram-negative | > 0.5 | [10] |

| Salmonella typhimurium | Gram-negative | > 0.5 | [10] |

| Candida albicans | Fungus | 0.07 | [13] |

| Cryptococcus neoformans | Fungus | 0.07 | [13] |

Antioxidant and Anticancer Activities

While this compound is reported to possess antioxidant and cytotoxic activities, specific quantitative data such as IC₅₀ values from standardized assays like DPPH, ABTS, or against specific cancer cell lines are not extensively available in the current literature.[14] One study reported an IC₅₀ value of 0.0432 µg/mL for the phenolic extract of Terminalia sericea in a DPPH assay, which contains this compound as a major component.[15] However, the specific contribution of this compound to this activity was not delineated. Similarly, while some studies have shown antiproliferative activities of extracts containing this compound against various cancer cell lines, the specific IC₅₀ for the pure compound is yet to be widely reported.[14]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are attributed to its ability to modulate specific signaling pathways. The primary mechanism identified is the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[6][7]

NF-κB Pathway Inhibition: In an inflammatory state, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. Nuclear p65 then initiates the transcription of pro-inflammatory genes. This compound has been shown to downregulate the phosphorylation of the IKKα/β complex, thereby preventing the phosphorylation and degradation of IκBα.[6][7] This sequesters NF-κB in the cytoplasm and inhibits the expression of inflammatory mediators.

Nrf2 Pathway Activation: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). This compound promotes the nuclear translocation of Nrf2 and upregulates the expression of HO-1, thereby enhancing the cellular antioxidant defense.[6][7]

Experimental Protocols

Extraction and Isolation of this compound from Terminalia sericea

The following is a generalized protocol based on methodologies reported in the literature.[1]

Objective: To extract and isolate this compound from the root bark of Terminalia sericea.

Materials:

-

Dried and powdered root bark of Terminalia sericea

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Extraction: Macerate the powdered root bark with a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Silica Gel Column Chromatography): Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Purification (Sephadex LH-20 Column Chromatography): Pool the fractions containing this compound (as identified by TLC comparison with a standard) and further purify using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform:methanol 1:1).

-

Final Purification (Preparative HPLC-MS): For obtaining high-purity this compound, subject the enriched fraction to preparative HPLC-MS.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

The following protocol is a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC₅₀ value of this compound for the inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (cells only).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the concentration of this compound.

Conclusion and Future Directions

This compound is a promising triterpenoid with multifaceted pharmacological potential. Its demonstrated anti-inflammatory and antibacterial activities, coupled with a growing understanding of its mechanism of action involving the NF-κB and Nrf2 signaling pathways, make it a compelling candidate for further investigation in drug discovery and development.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway to enable metabolic engineering and sustainable production.

-

Conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety for various inflammatory and infectious conditions.

-

Synthesizing and evaluating derivatives of this compound to explore structure-activity relationships and optimize its pharmacological properties.

-

Performing detailed mechanistic studies to identify additional molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

- 1. Phytochemical, biological and toxicity studies of terminalia sericea burch. (Combretaceae) [univendspace.univen.ac.za]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Novel 3‐Oxo‐ and 3,24‐Dinor‐2,4‐secooleanane‐Type Triterpenes from Terminalia ivorensis A. Chev. (2011) | Beaudelaire Kemvoufo Ponou | 38 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Sericic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sericic acid, a pentacyclic triterpenoid with the molecular formula C30H48O6, is a natural compound found in various plant species.[1] As part of the ongoing search for novel therapeutic agents from natural sources, triterpenoids have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory effects. This document provides a comprehensive technical overview of the currently available scientific data on the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and potential for therapeutic development.

A Note on Compound Specificity: It is critical to distinguish this compound from other similarly named compounds with which it is often confused in literature searches. Syringic Acid , a phenolic compound, and Sericin , a silk-derived protein, have been more extensively studied for their anti-inflammatory effects.[2][3][4][5][6] This guide pertains exclusively to the triterpenoid This compound . The available research specifically investigating the anti-inflammatory properties of this compound is currently limited, and this document reflects the extent of published findings.

Known Anti-inflammatory Activity of this compound

The primary scientifically documented anti-inflammatory effect of this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[7] Nitric oxide is a key signaling molecule and a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response. Overproduction of NO is associated with the pathophysiology of various inflammatory diseases.

The inhibitory potential of this compound on NO production has been quantified, providing a benchmark for its potency. This data is summarized in Table 1.

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | Stimulant | Measured Endpoint | IC50 Value | Reference |

|---|

| Nitric Oxide Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 17.2 µM |[7] |

Experimental Protocols

The evaluation of this compound's effect on nitric oxide production is a standard and reproducible method for screening potential anti-inflammatory compounds.

Determination of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the methodology used to determine the IC50 value of this compound for the inhibition of NO production.

Principle: RAW 264.7 murine macrophage cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the expression of iNOS and subsequent production of large amounts of NO. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The inhibitory effect of this compound is determined by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.[8]

Methodology:

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a period of 1-2 hours.

-

Inflammatory Stimulation: After pre-incubation, cells are stimulated with a fixed concentration of LPS (e.g., 1 µg/mL) and incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay): After incubation, an aliquot of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

Data Acquisition: The plate is incubated at room temperature for 10-15 minutes in the dark to allow for color development (a magenta azo dye). The absorbance is then measured at approximately 540 nm using a microplate reader.

-

Calculation of Inhibition: A standard curve using known concentrations of sodium nitrite is prepared to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration.

Hypothesized Mechanism of Action

The inhibition of NO production strongly implicates the inducible nitric oxide synthase (iNOS) pathway as a primary target of this compound. The expression of the iNOS gene is tightly regulated by pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) .

A plausible, though not yet experimentally confirmed, mechanism is that this compound interferes with the upstream signaling cascade that leads to NF-κB activation. In macrophages, LPS binds to Toll-like Receptor 4 (TLR4), initiating a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB (p65/p50) dimer to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription and translation.

By inhibiting NO production, this compound may act at one or more points in this pathway, such as:

-

Inhibiting the activation of IκB kinase (IKK).

-

Preventing the degradation of IκBα.

-

Blocking the nuclear translocation of NF-κB.

-

Directly inhibiting the expression or enzymatic activity of iNOS.

Further research is necessary to elucidate the precise molecular target.

Conclusion and Future Directions

The current body of evidence demonstrates that this compound possesses anti-inflammatory activity, evidenced by its potent inhibition of nitric oxide production in activated macrophages with an IC50 of 17.2 µM.[7] This finding positions this compound as a promising candidate for further investigation as a natural anti-inflammatory agent.

However, the understanding of its pharmacological profile is still in its infancy. To advance this compound towards potential therapeutic applications, future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets within the NF-κB and other relevant inflammatory signaling pathways (e.g., MAPK, JAK-STAT).

-

Expanded In Vitro Profiling: Assessing its effects on the production of other key pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).

-